molecular formula C9H10F3NO B13550622 (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol

(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B13550622
M. Wt: 205.18 g/mol
InChI Key: RRBRWAPWPGAJMA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol typically involves the use of trifluoromethylated precursors. One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonyl sodium (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using readily available trifluoromethylated reagents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.

Chemical Reactions Analysis

Types of Reactions: (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound binds to phenylethanolamine N-methyltransferase, influencing various biochemical pathways . This interaction can lead to changes in cellular functions, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Uniqueness: (1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its specific structural features, including the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in multiple research and industrial domains.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1

InChI Key

RRBRWAPWPGAJMA-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CN)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.